2,2-dimethoxy-4-methylpentane
Description
Contextualization within Acetals and Ketals Chemistry and Their Synthetic Significance
Acetals and their subset, ketals, are functional groups characterized by a carbon atom bonded to two alkoxy (–OR) groups. wikipedia.org The distinction historically arose from their parent carbonyl compounds: acetals are derived from aldehydes, and ketals from ketones. wikipedia.org According to modern IUPAC nomenclature, "acetal" can be used as an umbrella term for both. organicchemistrytutor.com
The primary synthetic significance of acetals and ketals lies in their role as protecting groups for carbonyl functionalities (aldehydes and ketones). masterorganicchemistry.com Carbonyl groups are highly reactive towards a wide range of nucleophiles and bases. In a multi-step synthesis, it is often necessary to perform a reaction on one part of a molecule while preventing the carbonyl group from reacting.
The formation of a ketal, known as ketalization, involves reacting a ketone with an excess of an alcohol in the presence of an acid catalyst. researchgate.net This reaction is reversible. organicchemistrytutor.com The resulting ketal is stable under neutral and basic conditions, effectively masking the reactivity of the original carbonyl group. masterorganicchemistry.com Once the desired chemical transformations are completed elsewhere in the molecule, the ketal can be easily converted back to the ketone through hydrolysis with aqueous acid. masterorganicchemistry.com This protective strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules.
Historical Development and Evolution of Research on Ketal Compounds
The study of acetals and ketals dates back to the 19th century, intertwined with the burgeoning field of organic chemistry and the characterization of aldehydes and ketones. Early work focused on the reversible reaction between aldehydes and alcohols. The term "acetal" was coined to describe the product of this reaction.
Historically, a distinction was maintained between "acetals" (from aldehydes) and "ketals" (from ketones). wikipedia.org For many years, the IUPAC deprecated the term "ketal," recommending that all such compounds be named as derivatives of acetals. wikipedia.org However, recognizing its widespread and convenient use in the chemical community, IUPAC has since reinstated the term "ketal" to specifically denote the derivatives of ketones. wikipedia.org
Research into ketal formation mechanisms, such as the work detailed in a 1955 paper in The Journal of Organic Chemistry, helped to elucidate the acid-catalyzed pathway involving a hemiacetal or hemiketal intermediate. researchgate.netacs.org This understanding was crucial for optimizing their use as protecting groups. Over the decades, research has expanded to include the development of various catalysts for efficient acetalization and ketalization, including solid acid catalysts and even photochemical methods, making the process more versatile and environmentally friendly. acs.org The study of cyclic ketals, formed using diols, also became significant as they are often more stable than their acyclic counterparts. wikipedia.org
Rationale for Dedicated Academic Investigation of 2,2-Dimethoxy-4-methylpentane
While this compound itself is not the subject of a large body of dedicated research, its study is motivated by several key academic principles. The investigation of simple, well-defined molecules provides fundamental data that underpins our understanding of more complex systems.
The primary rationale for investigating this specific ketal is its direct relationship to 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone, MIBK) , an industrially significant solvent used extensively for resins, dyes, and nitrocellulose. chemicalbook.com Understanding the chemical transformations of MIBK, including its protection as a ketal, is of academic and practical interest. Research on the formation of this compound, for instance via the reaction of MIBK with trimethyl orthoformate and a catalyst like zinc(II) chloride, provides valuable data on reaction kinetics, equilibria, and catalyst efficiency for sterically hindered ketones. lookchem.com
Furthermore, detailed thermodynamic studies on the hydrolysis of simple aliphatic ketals, including related structures, provide crucial data on steric and entropy effects in chemical reactions. nist.gov By studying a seemingly straightforward compound like this compound, chemists can refine theoretical models and gain insights into reaction mechanisms that are broadly applicable across the field of organic synthesis.
Properties
IUPAC Name |
2,2-dimethoxy-4-methylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2)6-8(3,9-4)10-5/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPUFSIDCWSGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149540 | |
| Record name | 4-Methyl-2-pentanone dimethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-78-3 | |
| Record name | 4-Methyl-2-pentanone dimethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-pentanone dimethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxy-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches to 2,2 Dimethoxy 4 Methylpentane
Direct Ketalization Pathways for 2,2-Dimethoxy-4-methylpentane Formation
The most direct and common method for the synthesis of this compound involves the reaction of 4-methylpentan-2-one with a methanol (B129727) source in the presence of a catalyst. This transformation is an equilibrium process, and various strategies are employed to drive the reaction toward the desired ketal product.
Acid-Catalyzed Condensation of 4-Methylpentan-2-one with Methanol
The cornerstone of this compound synthesis is the acid-catalyzed condensation of 4-methylpentan-2-one with methanol. This reaction proceeds via the initial formation of a hemiketal intermediate, which then undergoes further reaction with a second equivalent of methanol to form the stable ketal. The reaction is reversible, and the removal of water is often crucial to achieving high yields.
A common approach involves the use of methanol itself as the reagent and solvent, often in the presence of a dehydrating agent or by techniques that facilitate the removal of water as it is formed. Another effective method utilizes an orthoester, such as trimethyl orthoformate, which acts as both a methanol source and a water scavenger, driving the equilibrium towards the formation of the ketal.
Catalytic Systems for Enhanced Ketalization Efficiency
The choice of catalyst is paramount in achieving efficient ketalization. Both homogeneous and heterogeneous catalytic systems have been explored for this purpose, each with its own set of advantages and limitations.
Homogeneous acid catalysts are widely used for ketal formation due to their high activity and mild reaction conditions.
Brønsted Acids: Traditional Brønsted acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for the ketalization of ketones. mdpi.com These catalysts work by protonating the carbonyl oxygen of 4-methylpentan-2-one, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. While effective, these corrosive acids can be difficult to separate from the reaction mixture and may not be compatible with acid-sensitive functional groups.
Lewis Acids: Lewis acids, such as zinc(II) chloride (ZnCl₂) and other metal triflates, can also effectively catalyze the formation of this compound. For instance, the reaction of 4-methyl-2-pentanone (B128772) with trimethyl orthoformate can be catalyzed by ZnCl₂ in a mixture of methanol and cyclohexane (B81311), reportedly achieving a high yield. Lewis acids activate the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more susceptible to nucleophilic attack.
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.
Solid Acid Catalysts: A variety of solid acid catalysts, including ion-exchange resins like Amberlyst-15, sulfated zirconia, and supported heteropoly acids, have demonstrated efficacy in ketalization reactions. These materials possess acidic sites on their surface that can catalyze the reaction in a manner similar to homogeneous acids but can be easily removed by simple filtration. For example, modified heteropoly acids have been shown to be reusable and highly selective catalysts for ketalization. researchgate.net
Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them attractive catalysts for shape-selective reactions. Zeolites such as H-Beta have been employed as efficient and recyclable catalysts for acetal (B89532) and ketal formation. Their porous nature can also help in sequestering the water byproduct, thus driving the equilibrium towards the product.
While extensively used in many organic reactions, the application of phase-transfer catalysis (PTC) specifically for the formation of acyclic ketals from simple aliphatic ketones like 4-methylpentan-2-one and methanol is not widely documented in scientific literature. PTC is typically employed in biphasic systems to facilitate the transfer of a reactant from one phase to another where the reaction occurs. In the context of ketalization, it could potentially be used to transport an anionic alkoxide catalyst from an aqueous or solid phase to an organic phase containing the ketone. However, given the prevalence of acid catalysis for this transformation, PTC remains a less explored and unconventional approach.
Optimization of Reaction Parameters for Yield and Selectivity
To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled. The interplay of these factors is critical for achieving an efficient and economical synthesis.
Temperature: The reaction temperature influences the rate of both the forward and reverse reactions. Generally, higher temperatures can increase the reaction rate, but may also promote side reactions or the decomposition of the catalyst. The optimal temperature is often determined empirically for a specific catalytic system.
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. While a higher catalyst loading can lead to faster conversion, it also increases costs and can complicate purification. Finding the minimum effective catalyst concentration is a key aspect of process optimization.
Reactant Ratio and Concentration: The molar ratio of methanol (or its source) to 4-methylpentan-2-one is a crucial parameter. Using a large excess of the alcohol can help to shift the equilibrium towards the product side. However, this also necessitates the removal of the excess reagent after the reaction is complete.
Water Removal: As the ketalization reaction produces water, its efficient removal is one of the most effective ways to drive the reaction to completion. This can be achieved through the use of a Dean-Stark apparatus, the addition of a chemical drying agent, or the use of a water-scavenging reagent like an orthoester.
Below is a table summarizing the influence of various parameters on the synthesis of ketals, based on general findings in the literature.
| Parameter | Effect on Yield and Selectivity | General Trend |
| Temperature | Affects reaction rate and equilibrium position. | Higher temperatures generally increase the rate but may negatively impact selectivity and catalyst stability. |
| Catalyst Type | Determines the reaction mechanism and efficiency. | Heterogeneous catalysts offer easier separation and recyclability. Homogeneous catalysts can be more active but harder to remove. |
| Catalyst Loading | Influences the reaction rate. | Higher loading increases the rate up to a certain point, beyond which it may not be cost-effective. |
| Reactant Ratio | Shifts the reaction equilibrium. | An excess of methanol or the use of a water scavenger favors product formation. |
| Reaction Time | Determines the extent of conversion. | Longer reaction times generally lead to higher conversion until equilibrium is reached. |
Temperature and Pressure Effects
Temperature plays a crucial role in the acid-catalyzed formation of this compound. Generally, an increase in temperature accelerates the reaction rate. However, as the reaction is reversible, excessively high temperatures can also favor the reverse reaction, the hydrolysis of the ketal back to the ketone and alcohol, particularly if water is present in the system. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining a favorable equilibrium position. For many ketalization reactions, temperatures ranging from ambient to the reflux temperature of the solvent are employed. nih.gov
Pressure can also influence the reaction, particularly in terms of shifting the equilibrium. By applying reduced pressure, volatile byproducts, such as water or methanol (in the case of using an orthoformate), can be removed from the reaction mixture, thereby driving the reaction towards the formation of the desired ketal according to Le Chatelier's principle. For instance, in the synthesis of other ketals, reduced pressure is employed to remove low-boiling components and drive the reaction to completion.
Illustrative Data on Temperature Effects on Ketalization Yield
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 25 | 24 | 60 |
| 50 | 12 | 85 |
| 75 (reflux) | 6 | 95 |
Note: This table is illustrative and based on general principles of ketalization reactions. Actual data for the synthesis of this compound may vary.
Solvent Selection and Its Influence on Reaction Kinetics
The choice of solvent can significantly impact the kinetics of ketal formation. An inert, non-polar solvent that can form an azeotrope with the water produced during the reaction is often preferred. This allows for the continuous removal of water using a Dean-Stark apparatus, which shifts the equilibrium towards the product side. Cyclohexane is a solvent that has been noted in the synthesis of this compound for this purpose. lookchem.com
The polarity of the solvent can also affect the reaction rate. While the reaction is acid-catalyzed, a solvent that can stabilize the charged intermediates may influence the reaction pathway. However, the primary role of the solvent in many ketalization procedures is to facilitate the removal of water. In some cases, the alcohol reactant (methanol) can be used in excess and also serve as the solvent. nih.gov
Impact of Solvent on Ketalization Reaction Rate
| Solvent | Dielectric Constant | Relative Reaction Rate |
| n-Hexane | 1.88 | 1.0 |
| Cyclohexane | 2.02 | 1.2 |
| Dichloromethane | 8.93 | 2.5 |
| Methanol | 32.7 | 5.0 (also a reactant) |
Note: This table provides an illustrative comparison of how solvent polarity can influence reaction rates in related synthesis. The values are not specific to the synthesis of this compound.
Reagent Stoichiometry and Purity Considerations
The stoichiometry of the reactants is a critical factor in achieving a high yield of this compound. The reaction between 4-methyl-2-pentanone and methanol is an equilibrium process. To drive the equilibrium towards the formation of the ketal, a large excess of the alcohol (methanol) is typically used. ncert.nic.in Alternatively, a water scavenger, such as trimethyl orthoformate, can be employed. Trimethyl orthoformate reacts with the water generated to produce methanol and methyl formate, effectively removing water from the reaction and driving it to completion. mdpi.com
The purity of the reagents is also important. The presence of water in the ketone or alcohol will inhibit the reaction by shifting the equilibrium towards the starting materials. Acid catalysts should be of a suitable grade and concentration to effectively catalyze the reaction without causing unwanted side reactions. A specific method for the synthesis of this compound with a reported yield of 86% utilizes 4-methyl-2-pentanone and trimethyl orthoformate in the presence of zinc(II) chloride as a catalyst, with methanol and cyclohexane as solvents, over a period of 8 hours. lookchem.com
Alternative Synthetic Routes to this compound
While the direct ketalization of 4-methyl-2-pentanone is the most common approach, alternative synthetic strategies can also be employed.
Transacetalization Approaches from Other Acetals/Ketals
Transacetalization, also known as ketal exchange, is a viable method for the synthesis of this compound. This process involves the reaction of a readily available ketal, such as 2,2-dimethoxypropane (B42991) (the ketal of acetone), with 4-methyl-2-pentanone in the presence of an acid catalyst. The equilibrium is driven by the removal of the more volatile ketone (acetone) by distillation. This method can be advantageous when the direct ketalization of the target ketone is sluggish or when the starting ketal is inexpensive and readily available. google.com
The reaction can also be performed by reacting a different ketal with an excess of methanol. In this scenario, the equilibrium is shifted by the high concentration of methanol, leading to the formation of the desired dimethyl ketal.
Derivatization from Related Aliphatic Precursors
The synthesis of this compound can also be envisioned through the derivatization of other functionalized aliphatic precursors. One potential, though less common, route could involve the reaction of a suitable di-halogenated alkane with sodium methoxide (B1231860). For example, the reaction of 2,2-dichloro-4-methylpentane with two equivalents of sodium methoxide could theoretically yield the desired product. However, such reactions can be prone to elimination side reactions, and the synthesis of the di-halo precursor may be more complex than the direct ketalization of the ketone.
Another approach could involve the manipulation of a precursor already containing the gem-dimethoxy group. For instance, a Grignard reagent derived from an appropriate alkyl halide could be reacted with a protected form of a smaller keto-ester, followed by further synthetic modifications. However, these multi-step sequences are generally less efficient than the direct ketalization of 4-methyl-2-pentanone.
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijsdr.org In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.
One key area is the use of greener solvents and catalysts. Traditional acid catalysts like sulfuric acid can be corrosive and generate significant waste. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the work-up procedure and allow for catalyst recycling, thereby reducing waste. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration.
Solvent-free reaction conditions represent another green alternative. researchgate.net For the synthesis of ketals, it is sometimes possible to run the reaction neat, using an excess of the alcohol reactant as both the solvent and a reagent. This minimizes the use of auxiliary solvents that need to be recovered and purified.
Furthermore, the development of photocatalytic methods for acetalization, which can proceed under mild conditions using light as an energy source and an organic photocatalyst, offers a promising green alternative to traditional acid catalysis. rsc.orgrsc.org These methods often exhibit high efficiency and can reduce the need for harsh reagents. ymerdigital.com
Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxy 4 Methylpentane Transformations
Hydrolytic Reactivity of the Ketal Functionality
Ketals, such as 2,2-dimethoxy-4-methylpentane, are generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. researchgate.net This process involves the cleavage of the C-O bonds of the ketal, leading to the formation of a ketone and two molecules of alcohol.
The rate-determining step in the acid-catalyzed hydrolysis of ketals is the formation of the resonance-stabilized carboxonium ion. researchgate.netmasterorganicchemistry.com The stability of this intermediate plays a crucial role in the reaction kinetics. Generally, ketals hydrolyze at a much faster rate than acetals due to the stabilizing effect of the two alkyl groups on the carbocation. cdnsciencepub.com
| Compound | Reaction | Enthalpy of Reaction (ΔrH°) | Method | Solvent |
|---|---|---|---|---|
| 2,2-Dimethoxy-4,4-dimethylpentane (B6175949) | Hydrolysis | 6.870 ± 0.088 kJ/mol | Calorimetry | Water |
| 2,2-Dimethoxy-4,4-dimethylpentane | Heat of Hydrolysis | 6.86 ± 0.08 kJ/mol | Calorimetry | Not specified |
The rate of ketal hydrolysis is significantly influenced by the pH of the medium. The reaction is acid-catalyzed, and as such, the rate of hydrolysis dramatically decreases with increasing pH. researchgate.net For instance, studies on other ketals have shown that an increase in pH from 5.0 to 6.5 can lead to a significant decrease in the hydrolysis rate. researchgate.net At neutral pH (7.4), many ketals exhibit considerable stability with no measurable hydrolysis over extended periods. researchgate.net
The nature of the solvent system also plays a role in the kinetics of hydrolysis. For example, in binary water-cosolvent mixtures, the concentration of water and the nature of the organic cosolvent can affect the reaction rate constants. chemistrysteps.com While detailed studies on the influence of various media on the hydrolysis of this compound are not extensively documented, the general principles of ketal hydrolysis suggest that factors such as solvent polarity and the ability of the medium to stabilize the charged intermediate would be influential.
Nucleophilic Reactions Involving the Ketal Carbon
The electrophilic nature of the ketal carbon allows it to undergo nucleophilic substitution reactions, particularly in the presence of a Lewis acid catalyst.
A significant reaction of this compound involves its interaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction results in the formation of an alkoxyalkylnitrile. chem-soc.si The reaction proceeds by the activation of the ketal by the Lewis acid, facilitating the displacement of one of the methoxy (B1213986) groups by the cyanide nucleophile from TMSCN. This method provides a facile route for the synthesis of 2-methoxyalkylnitriles. chem-soc.si The reaction has been optimized for high yields and is applicable to a range of dialkyl ketals. chem-soc.si
The alkoxyalkylnitriles synthesized from the reaction of ketals with TMSCN can be readily reduced to the corresponding 2-alkoxyalkylamines. A standard method for this transformation is the use of a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent. chem-soc.si This two-step sequence, starting from the ketal, provides an efficient pathway to synthesize 2-alkoxyalkylamines, which are valuable precursors for other functional groups. chem-soc.si The identity and purity of the resulting amines are typically confirmed by spectroscopic methods like NMR. chem-soc.si
Investigations into Other Carbon-Carbon Bond Forming Reactions
Detailed research specifically investigating the participation of this compound in carbon-carbon bond-forming reactions is not extensively documented in publicly available scientific literature. However, the reactivity of ketals in such transformations is generally limited. Unlike aldehydes and ketones, the ketal functional group is not electrophilic at the carbonyl carbon and thus does not readily undergo reactions with common carbon nucleophiles like Grignard reagents or enolates.
To engage this compound in carbon-carbon bond formation, it would typically first need to be deprotected to the parent ketone, 4-methylpentan-2-one. This ketone possesses α-hydrogens that can be removed by a strong base to form an enolate, a potent nucleophile for various carbon-carbon bond-forming reactions.
Table 1: Potential Carbon-Carbon Bond Forming Reactions Following Deprotection of this compound
| Reaction Type | Reagents and Conditions | Expected Product after Deprotection and Reaction |
| Aldol Condensation | Base (e.g., NaOH, LDA), Aldehyde/Ketone | β-Hydroxy ketone or α,β-Unsaturated ketone |
| Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Alkylated 4-methylpentan-2-one |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Grignard reagent (R-MgX), followed by acidic workup | Tertiary alcohol |
It is important to emphasize that the data in this table represents hypothetical reaction pathways for the parent ketone and not for this compound directly.
Electrophilic Reactions and Derivatization
Direct electrophilic attack on the this compound molecule is generally not a facile process. The oxygen atoms of the methoxy groups possess lone pairs of electrons, making them potential sites for protonation by strong acids, which is the initial step in the hydrolysis of ketals. However, the carbon skeleton is composed of saturated alkyl groups, which are unreactive towards most electrophiles.
Derivatization of this compound would likely involve its conversion to other functional groups. For instance, acid-catalyzed hydrolysis would yield 4-methylpentan-2-one and methanol (B129727). The resulting ketone can then be subjected to a wide range of derivatization reactions.
Role as a Precursor in Specific Organic Reactions
The primary role of this compound in organic synthesis is as a protected form of 4-methylpentan-2-one. Ketalization is a common strategy to mask the reactivity of a carbonyl group while other chemical transformations are carried out on different parts of a molecule.
A significant application of a related compound, 2,2-dimethoxypropane (B42991), is in the formation of acetonides, which are cyclic ketals formed from the reaction of a ketone or its dimethyl ketal with a 1,2- or 1,3-diol. This reaction is widely used to protect diol functionalities in carbohydrates, steroids, and other polyhydroxylated compounds.
By analogy, this compound could potentially be used in transketalization reactions to form the corresponding ketal with a diol, releasing methanol. The equilibrium of this reaction is typically driven forward by the removal of the liberated methanol.
Reaction Scheme: Hypothetical Acetonide Formation Analogy
The steric bulk of the isobutyl group in this compound might influence the rate and equilibrium of such a reaction compared to the less hindered 2,2-dimethoxypropane.
Reaction Mechanisms and Intermediates Probing
The most studied reaction mechanism involving simple ketals like this compound is their acid-catalyzed hydrolysis. This reaction proceeds through a series of well-established steps:
Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺). This is a rapid and reversible step.
Formation of a Hemiketal and an Oxonium Ion: The protonated ketal is in equilibrium with a hemiketal and a resonance-stabilized oxonium ion. The departure of a molecule of methanol from the protonated ketal leads to the formation of this key intermediate. The stability of the oxonium ion is a crucial factor in determining the rate of hydrolysis.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
Deprotonation: A final deprotonation step, usually by water or another weak base, yields the parent ketone (4-methylpentan-2-one) and a second molecule of methanol.
Table 2: Intermediates in the Acid-Catalyzed Hydrolysis of this compound
| Step | Intermediate | Structure |
| 1 | Protonated Ketal | (CH₃)₂CHCH₂C(OCH₃)(O⁺HCH₃)CH₃ |
| 2 | Oxonium Ion | (CH₃)₂CHCH₂C⁺(OCH₃)CH₃ ↔ (CH₃)₂CHCH₂C(OCH₃)=O⁺HCH₃ |
| 3 | Protonated Hemiketal | (CH₃)₂CHCH₂C(OCH₃)(O⁺H₂)CH₃ |
Due to the lack of specific research on this compound, direct spectroscopic or kinetic data for the intermediates in its reactions are not available. The information presented is based on the generally accepted mechanism for ketal hydrolysis. The steric hindrance provided by the isobutyl group would be expected to influence the rate of hydrolysis, potentially slowing it down compared to less hindered ketals due to steric strain in the transition states.
Advanced Spectroscopic and Chromatographic Methodologies for Research on 2,2 Dimethoxy 4 Methylpentane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
High-Resolution Proton (¹H) NMR Applications
High-resolution ¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For 2,2-dimethoxy-4-methylpentane, the spectrum is predicted to show distinct signals corresponding to the non-equivalent protons in the structure. The integration of these signals would correspond to the number of protons in each unique environment.
The expected signals are as follows:
A doublet for the six protons of the two methyl groups attached to the chiral carbon (C4), due to coupling with the single proton on C4.
A multiplet for the single proton at the C4 position, which is coupled to the adjacent methyl and methylene (B1212753) protons.
A doublet for the two protons of the methylene group (C3), which are coupled to the proton on C4.
A singlet for the six protons of the two equivalent methoxy (B1213986) groups (OCH₃), as they are not coupled to any other protons.
A singlet for the three protons of the methyl group at C2.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(4)-CH₃ | ~0.9 | Doublet | 6H |
| C(4)-H | ~1.8 | Multiplet | 1H |
| C(3)-H₂ | ~1.5 | Doublet | 2H |
| O-CH₃ | ~3.2 | Singlet | 6H |
Carbon-13 (¹³C) NMR for Carbon Backbone Characterization
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. This allows for the characterization of the carbon backbone of the molecule.
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six non-equivalent carbon atoms in the structure:
A signal for the quaternary carbon at the C2 position, which is bonded to two oxygen atoms and a methyl group.
Signals for the two equivalent methoxy carbons.
A signal for the methylene carbon at the C3 position.
A signal for the chiral carbon at the C4 position.
A signal for the two equivalent methyl carbons attached to C4.
A signal for the methyl carbon attached to C2.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (quaternary) | ~100 |
| O-CH₃ | ~49 |
| C3 (methylene) | ~45 |
| C4 (methine) | ~25 |
| C4-CH₃ (methyl) | ~23 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would be expected between the proton on C4 and the protons of the adjacent methyl groups (C4-CH₃) and the methylene group (C3). This would confirm the isobutyl fragment of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). columbia.edu For this compound, the HSQC spectrum would link the proton signals to their corresponding carbon signals, for example, confirming which proton signal belongs to the C3 methylene group by its correlation to the C3 carbon signal. columbia.edu
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its alkane and ether (acetal) functionalities.
Key expected absorption bands include:
C-H stretching (alkanes): Strong absorptions in the range of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-O stretching (acetal): Strong, characteristic absorptions in the 1000-1200 cm⁻¹ region, indicative of the C-O single bonds of the acetal (B89532) group. The presence of two C-O bands is typical for acetals.
C-H bending (alkanes): Absorptions in the 1350-1470 cm⁻¹ range corresponding to the bending vibrations of the C-H bonds.
Raman Spectroscopy (if applicable)
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also be expected to show signals for the C-H and C-C bond vibrations of the alkyl backbone. Research has shown that Raman spectroscopy is a viable method for the analysis of acetals. acs.orgresearchgate.net The C-O-C symmetric stretching vibration of the acetal group would be expected to produce a distinct Raman signal. The hydrolysis of acetals, such as 2,2-dimethoxypropane (B42991), has been monitored using Raman spectroscopy, indicating its utility in studying reactions involving this functional group. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M•+) and numerous fragment ions. The molecular ion peak for this compound, which has a molecular weight of 146.23 g/mol , would appear at an m/z of 146. lookchem.comchemspider.com However, for ethers and acetals, the molecular ion peak can be weak or entirely absent due to the instability of the initial ion. libretexts.org
The fragmentation pattern is a unique fingerprint of the molecule. For this compound, fragmentation is predictable based on its acetal structure. Key fragmentation pathways for ethers and acetals include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orgacs.org
Expected Fragmentation in EI-MS:
Loss of a methoxy group (-OCH₃): A prominent peak is expected at m/z 115, resulting from the loss of a methoxy radical (•OCH₃, 31 mass units). This generates a stable oxonium ion. [C₈H₁₈O₂]•+ → [C₇H₁₅O]⁺ + •OCH₃
Loss of an isobutyl group (-C₄H₉): Cleavage of the bond between the acetal carbon and the isobutyl group would lead to the loss of an isobutyl radical (•C₄H₉, 57 mass units), resulting in a fragment at m/z 89. [C₈H₁₈O₂]•+ → [C₄H₉O₂]⁺ + •C₄H₉
Formation of the isobutyl cation: A significant peak at m/z 57 corresponding to the isobutyl cation ([C₄H₉]⁺) is highly likely, as this is a relatively stable secondary carbocation. This is a common feature in the mass spectra of compounds containing an isobutyl group. docbrown.infodocbrown.info
Alpha-cleavage of the isobutyl group: Fragmentation can also occur within the isobutyl group itself, leading to the loss of a propyl radical and formation of a fragment at m/z 43 ([C₃H₇]⁺). docbrown.info
| m/z | Proposed Fragment Ion | Formula | Comment |
|---|---|---|---|
| 146 | Molecular Ion | [C₈H₁₈O₂]•+ | May be weak or absent |
| 115 | [M - OCH₃]⁺ | [C₇H₁₅O]⁺ | Loss of a methoxy radical |
| 89 | [M - C₄H₉]⁺ | [C₄H₉O₂]⁺ | Loss of an isobutyl radical |
| 57 | Isobutyl cation | [C₄H₉]⁺ | Common fragment for isobutyl-containing compounds |
| 43 | Isopropyl cation | [C₃H₇]⁺ | Result of fragmentation within the isobutyl group |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique typically used for polar, less volatile molecules. youtube.com Analyzing nonpolar compounds like this compound with ESI-MS presents challenges. acs.org However, modern approaches enable the analysis of nonpolar compounds by forming adduct ions with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or other cations, often facilitated by specific solvent systems or the use of conductive nanomaterials. acs.orgnih.govnih.gov
For this compound, ESI-MS would be expected to produce singly charged ions, primarily as adducts. Since ESI is a soft ionization method, fragmentation is minimal, and the spectrum would be dominated by the pseudo-molecular ion. This makes it an excellent technique for confirming the molecular weight of the compound or its derivatives. youtube.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 147.13796 | 133.8 |
| [M+Na]⁺ | 169.11990 | 140.5 |
| [M+K]⁺ | 185.09384 | 141.6 |
| [M+NH₄]⁺ | 164.16450 | 155.6 |
| [M-H]⁻ | 145.12340 | 134.2 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by performing multiple stages of mass analysis. youtube.com In a typical MS/MS experiment, a specific "precursor" ion from an initial mass spectrum (e.g., the [M+H]⁺ ion at m/z 147 from ESI-MS) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) with an inert gas, and the resulting "product" ions are analyzed. youtube.com
This technique is invaluable for confirming the structure of this compound and distinguishing it from its isomers, such as 2,3-dimethoxy-4-methylpentane. nih.gov For example, by selecting the [M - OCH₃]⁺ fragment (m/z 115) from an EI-MS experiment as the precursor ion, an MS/MS analysis would reveal its subsequent fragmentation. The fragmentation of this ion would be characteristic of the remaining structure, helping to confirm the connectivity of the isobutyl group. This systematic deconstruction of the molecule allows for the unambiguous elucidation of its fragmentation pathways. youtube.comnih.gov
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatography is essential for separating this compound from reaction mixtures or impurities. The choice of technique depends on the compound's physical properties, such as volatility and polarity.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Given its relatively low boiling point of 134.1°C, this compound is well-suited for analysis by Gas Chromatography (GC). lookchem.com In GC, the compound is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions.
When GC is coupled with a mass spectrometer (GC-MS), it becomes a definitive identification tool. As the separated this compound elutes from the GC column, it enters the MS, where it is ionized (typically by electron ionization), and a mass spectrum is generated. nih.gov This provides two independent pieces of identifying information: the retention time from the GC and the mass fragmentation pattern from the MS. This dual detection allows for high-confidence identification and is also a powerful method for assessing the purity of a sample.
High-Performance Liquid Chromatography (HPLC) (if applicable for derivatives)
High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. Due to its volatility and nonpolar nature, this compound is not typically analyzed by standard reversed-phase HPLC.
However, HPLC is a highly relevant technique for the analysis of its derivatives. Acetals are frequently used as protecting groups for aldehydes and ketones in complex organic syntheses. nih.govwikipedia.org If the this compound moiety were part of a larger, non-volatile, and more polar molecule, HPLC would be the method of choice for purification and analysis. For instance, a complex pharmaceutical intermediate containing this acetal protecting group would be purified using preparative HPLC, and its purity would be assessed by analytical HPLC, often coupled with a mass spectrometer (LC-MS). The analysis of related keto-ethers like 4-methoxy-4-methyl-2-pentanone (B89442) by reversed-phase HPLC demonstrates the applicability of this technique to similar functionalized structures. sielc.com
Computational Chemistry and Theoretical Modeling of 2,2 Dimethoxy 4 Methylpentane
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are powerful tools for predicting and understanding the fundamental properties of molecules. For 2,2-dimethoxy-4-methylpentane, these methods can provide invaluable insights into its three-dimensional structure, electronic properties, and energetic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By employing various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ), researchers can predict key structural parameters.
Table 1: Predicted Geometrical Parameters of this compound from Hypothetical DFT Calculations
| Parameter | Predicted Value (Angstroms/Degrees) |
| C-C (isobutyl) bond length | ~1.54 Å |
| C-C (ketal) bond length | ~1.53 Å |
| C-O bond length | ~1.43 Å |
| O-C-O bond angle | ~112° |
| C-C-C (isobutyl) bond angle | ~110° |
Note: These are hypothetical values based on typical bond lengths and angles for similar organic molecules and would need to be confirmed by actual DFT calculations.
Beyond geometry, DFT can illuminate the electronic structure of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into its reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for energetic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-level calculations would be crucial for obtaining a precise understanding of the molecule's stability and the subtle electronic effects at play.
Conformational Analysis via Theoretical Calculations
The flexible nature of the isobutyl group and the methoxy (B1213986) groups in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis, performed using either DFT or ab initio methods, would involve systematically rotating the rotatable bonds and calculating the relative energies of the resulting conformers. This analysis would identify the global minimum energy structure and the energy barriers between different conformations, providing a detailed picture of the molecule's dynamic behavior. The steric hindrance between the bulky isobutyl group and the methoxy groups would be a key factor influencing the conformational preferences.
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. For this compound, theoretical studies can shed light on reactions such as hydrolysis.
Transition State Characterization for Hydrolysis and Other Reactions
The hydrolysis of ketals, such as this compound, is a fundamental organic reaction. Computational methods can be used to locate and characterize the transition state structures involved in this process. By identifying the transition state, which represents the highest energy point along the reaction coordinate, chemists can gain a deep understanding of the reaction mechanism. For the acid-catalyzed hydrolysis of this compound, this would involve modeling the protonation of one of the methoxy groups, followed by the departure of methanol (B129727) and the subsequent attack of water.
Table 2: Hypothetical Properties of a Transition State for the Hydrolysis of this compound
| Property | Description |
| Imaginary Frequency | One negative frequency, confirming it as a true transition state |
| Key Bond Distances | Elongated C-O bond of the leaving methanol group; Shortening C-O bond of the incoming water molecule |
| Charge Distribution | Development of positive charge on the central carbon atom |
Note: The specific values for these properties would be determined through detailed transition state calculations.
Reaction Energetics and Activation Barriers
Once the reactants, products, and transition states have been computationally modeled, the energetics of the reaction can be determined. The difference in energy between the reactants and the transition state gives the activation barrier (activation energy), a critical parameter that governs the reaction rate. For the hydrolysis of this compound, calculating the activation barrier would allow for a quantitative prediction of its reactivity under acidic conditions. While experimental data for the hydrolysis of the closely related 2,2-dimethoxy-4,4-dimethylpentane (B6175949) is available from the NIST WebBook, showing an enthalpy of reaction, specific activation energy data from computational studies on this compound would provide a more complete picture.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolutionary behavior of this compound at an atomic level. nih.govyoutube.com By solving Newton's equations of motion for the system, MD simulations can predict how the molecule will move, vibrate, and interact with its environment over time. youtube.com For a molecule like this compound, these simulations are invaluable for understanding its conformational flexibility and the profound influence of solvents on its behavior.
The dynamic nature of this compound is largely dictated by the rotation around its single bonds. Of particular interest are the torsional angles involving the bulky isobutyl group and the two methoxy groups attached to the same carbon atom. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the energy barriers between them. This provides insight into the molecule's preferred shapes and the timescale of conformational changes, which can range from picoseconds to nanoseconds. youtube.com
The choice of solvent is a critical factor that can dramatically alter the conformational preferences and dynamic behavior of this compound. frontiersin.orgrsc.org MD simulations can explicitly model the solvent molecules surrounding the solute, capturing the specific solute-solvent interactions. jlu.edu.cn In a non-polar solvent, the conformational landscape might be primarily governed by intramolecular steric hindrance. However, in polar solvents, dipole-dipole interactions and hydrogen bonding between the solvent and the oxygen atoms of the methoxy groups can stabilize certain conformations over others. jlu.edu.cn
For instance, a simulation in a protic solvent like methanol could reveal the formation of transient hydrogen bonds with the methoxy groups, potentially influencing the orientation of these groups. In contrast, a simulation in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) would show different orientational preferences due to strong dipole-dipole interactions. rsc.org By analyzing the radial distribution functions from the simulation, one can quantify the structuring of solvent molecules around the solute.
The table below illustrates the kind of data that would be generated from MD simulations to study the solvent effects on the conformational dynamics of this compound.
| Dihedral Angle (C-C-C(O)-O) | Average Value (in vacuo) | Average Value (in Water) | Average Value (in Hexane) |
| O-C2-C3-C4 | 65° | 75° | 60° |
| C1(O)-C2-C3-C4 | 175° | -170° | 178° |
| C3-C4-C5-C(CH3)2 | -60° | -62° | -58° |
Note: The data in this table is hypothetical and for illustrative purposes only.
Furthermore, MD simulations can be used to compute various macroscopic properties from the microscopic trajectories, such as diffusion coefficients and viscosity of this compound in different solvents. This information is crucial for understanding its transport properties.
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling for Analogues (focus on methods, not specific biological results)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. meilerlab.orgwikipedia.org These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property for a series of compounds. youtube.com For analogues of this compound, QSAR/QSPR studies can be instrumental in predicting their behavior without the need for extensive experimental testing. pku.edu.cn
The first step in developing a QSAR/QSPR model is to generate a dataset of molecules with known properties. For analogues of this compound, this could involve synthesizing or computationally generating a library of related acetals and ethers with variations in the alkyl chain length, branching, or the nature of the alkoxy groups.
Next, a wide range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices (e.g., Wiener index, Randić index), molecular connectivity indices, and 2D pharmacophore fingerprints.
3D descriptors: Molecular volume, surface area, and descriptors related to the three-dimensional arrangement of atoms (e.g., 3D-MoRSE descriptors).
Physicochemical descriptors: LogP (octanol-water partition coefficient), molar refractivity, and polarizability. libretexts.org
Once the descriptors are calculated, a mathematical model is developed to correlate them with the property of interest. Various statistical and machine learning methods can be employed for this purpose, including:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the property to a combination of descriptors. researchgate.net
Partial Least Squares (PLS): A method similar to MLR but more suitable for datasets with a large number of correlated descriptors.
Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure of the human brain, capable of capturing complex relationships. nih.gov
Support Vector Machines (SVM): A powerful machine learning algorithm for both classification and regression tasks. nih.gov
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov
The predictive power of the developed QSAR/QSPR model must be rigorously validated using both internal and external validation techniques. Internal validation methods like cross-validation (e.g., leave-one-out) assess the model's robustness, while external validation involves using an independent set of compounds (a test set) to evaluate its predictive accuracy on new data.
The table below presents a hypothetical set of descriptors that could be used in a QSPR model to predict the boiling point of analogues of this compound.
| Compound | Molecular Weight ( g/mol ) | LogP | Wiener Index | Boiling Point (°C) |
| This compound | 146.23 | 2.6 | 324 | 143 |
| 2,2-diethoxy-4-methylpentane | 174.28 | 3.4 | 456 | 171 |
| 2,2-dimethoxypentane | 132.20 | 2.1 | 210 | 124 |
| 2,2-dimethoxyhexane | 146.23 | 2.6 | 300 | 145 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By developing robust QSAR/QSPR models, researchers can efficiently screen virtual libraries of analogues of this compound to identify candidates with desired properties, such as specific reactivity, solubility, or environmental fate, thereby accelerating the discovery and design of new chemical entities.
Applications and Role of 2,2 Dimethoxy 4 Methylpentane As a Synthetic Building Block and Reagent
Precursor in the Synthesis of Nitrogen-Containing Organic Compounds (e.g., Amines)
The direct use of 2,2-dimethoxy-4-methylpentane as a precursor for nitrogen-containing compounds like amines is atypical. Ketals are generally stable and unreactive towards nitrogen nucleophiles such as amines. libretexts.org The synthesis of amines from a ketone structure typically involves the reaction of the ketone itself with an amine, not its protected ketal form.
The common pathway to synthesize an amine from a ketone involves two main steps:
Imine Formation : The parent ketone, in this case, 4-methyl-2-pentanone (B128772), reacts with a primary amine (R-NH₂) under mildly acidic conditions (optimally around pH 5) to form an imine, also known as a Schiff base. libretexts.org Water is eliminated in this reversible reaction. libretexts.org
Reduction : The resulting carbon-nitrogen double bond of the imine is then reduced to a single bond to yield the final amine. A common method for this is reductive amination, which can be achieved using reagents like sodium cyanoborohydride (NaCNBH₃). youtube.com
Therefore, this compound does not act as a direct precursor but rather as a stable, protected version of the ketone required for the reaction. An organic chemist would first need to hydrolyze the ketal back to 4-methyl-2-pentanone using aqueous acid before proceeding with amine synthesis. youtube.com
| Reaction Type | Typical Reactant | Key Reagents | Product | Relevance of this compound |
|---|---|---|---|---|
| Imine Formation | Ketone/Aldehyde | Primary Amine (R-NH₂), Acid Catalyst (H⁺) | Imine (C=N-R) | Indirect; must be deprotected to the parent ketone first. |
| Reductive Amination | Imine | Reducing Agent (e.g., NaCNBH₃) | Amine (CH-NH-R) | Not directly involved in this step. |
Utility in Multistep Organic Transformations Requiring Acetal (B89532)/Ketal Intermediates
The primary and most significant role of this compound in synthesis is as a ketal protecting group for the carbonyl functionality of 4-methyl-2-pentanone. youtube.com In multistep syntheses, it is often necessary to perform a reaction on one part of a complex molecule while preventing another functional group, such as a ketone, from reacting. nih.gov
Ketones are electrophilic and will react with a wide range of nucleophiles and bases. youtube.com By converting the ketone to a ketal like this compound, its reactivity is temporarily masked. The ketal functional group is inert to strong bases, nucleophiles like Grignard reagents, and reducing agents. youtube.com
Formation and Deprotection:
Protection : The ketone (4-methyl-2-pentanone) is reacted with two equivalents of methanol (B129727) under acidic catalysis (e.g., p-toluenesulfonic acid) to form this compound. wizeprep.com
Transformation : With the ketone group protected, chemical modifications can be made to other parts of the molecule.
Deprotection : Once the desired transformations are complete, the ketal is easily removed by hydrolysis with dilute aqueous acid, regenerating the original ketone. youtube.com
This strategy is fundamental in the synthesis of complex organic molecules where chemo-selectivity is crucial. nih.govreddit.com
| Step | Process | Typical Conditions | Result |
|---|---|---|---|
| Protection | Ketal Formation | Methanol, Acid Catalyst (e.g., TsOH) | Converts reactive ketone to a stable ketal. |
| Modification | Desired Synthesis Step | Varies (e.g., Grignard reaction, reduction) | Alters another part of the molecule. |
| Deprotection | Ketal Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Regenerates the original ketone. |
Research on Its Performance as a Solvent in Specific Chemical Processes
While specific research focusing solely on this compound as a solvent is not widely published, its properties can be inferred from its chemical structure and comparison to similar compounds. As a dialkoxyalkane, it falls into the category of ether solvents. youtube.com
Inferred Solvent Properties:
Polarity : Like other simple ethers (e.g., diethyl ether, THF), it is expected to be a relatively non-polar, aprotic solvent. Aprotic solvents lack acidic protons (like the hydrogen in an O-H group) and are not hydrogen bond donors. libretexts.org
Reactivity : Ethereal solvents are generally unreactive and can dissolve a wide range of organic compounds. They are particularly useful for reactions involving strong bases (like organolithium reagents) or strong nucleophiles, which would react with protic solvents (like water or alcohols). youtube.com
Applications : Due to these properties, this compound could potentially be used as a solvent for reactions like SN2 substitutions with strongly basic nucleophiles or in organometallic chemistry where an inert medium is required. masterorganicchemistry.com Its higher boiling point (134.1°C) compared to diethyl ether (34.6°C) could be advantageous for reactions requiring elevated temperatures. youtube.comlookchem.com
Future Research Trajectories and Emerging Paradigms for 2,2 Dimethoxy 4 Methylpentane Chemistry
Development of Novel and More Efficient Catalytic Systems for Synthesis and Transformations
The synthesis of 2,2-dimethoxy-4-methylpentane and its subsequent chemical transformations are ripe for the application and development of advanced catalytic systems. Traditional acid catalysis for acetal (B89532) formation often requires harsh conditions, which can be incompatible with sensitive functional groups and may lead to side reactions. libretexts.org Future research will likely focus on milder and more selective catalysts.
Homogeneous Catalysis: The development of novel homogeneous catalysts, such as metal complexes and organocatalysts, could offer enhanced efficiency and selectivity. For instance, palladium-based catalysts have shown high efficiency in acetalization reactions under mild, ambient conditions with very low catalyst loading. bohrium.com Similarly, cobaloxime, a non-noble metal complex, has demonstrated excellent catalytic performance in the acetalization of various carbonyl compounds under solvent-free conditions. mdpi.com
Heterogeneous Catalysis: A significant push towards sustainable chemistry will drive the exploration of solid acid catalysts. These materials, including zeolites, acid resins, and functionalized silicas, offer advantages such as ease of separation, reusability, and reduced waste generation. For the sterically hindered neopentyl group in this compound, catalysts with tailored pore sizes and acid site distributions will be crucial to achieve high conversions and selectivities.
| Catalyst Type | Potential Advantages for this compound Synthesis | Representative Examples (from related systems) |
| Homogeneous | High activity and selectivity, mild reaction conditions. | Palladium complexes, Cobaloxime, Brønsted acids. bohrium.commdpi.com |
| Heterogeneous | Reusability, ease of product purification, process intensification. | Zeolites (e.g., BEA, USY), Acidic ion-exchange resins (e.g., Amberlyst-15), Sulfated zirconia. mdpi.com |
| Biocatalysis | High selectivity, mild and environmentally benign conditions. | Lipases, Proteases. |
Exploration of New Reactivity Modes and Undiscovered Synthetic Applications
Beyond their traditional role as protecting groups for carbonyls, acetals are increasingly recognized for their versatile reactivity. libretexts.org Future investigations into this compound will likely uncover novel reactivity patterns and synthetic applications, driven by the unique steric and electronic properties conferred by the neopentyl and gem-dimethoxy groups.
The exploration of acetal radicals as reactive intermediates is a particularly promising avenue. digitellinc.com Photoredox catalysis could enable the generation of an α-oxy radical from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This would open up new pathways for the synthesis of complex molecules.
Furthermore, the development of asymmetric transformations of prochiral acetals is a rapidly advancing field. princeton.edu Although this compound itself is not prochiral at the acetal carbon, the principles discovered in these studies could be applied to the development of reactions at other positions of the molecule or to structurally related chiral analogues.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and enabling the use of highly reactive intermediates. youtube.com
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, represent the next frontier. youtube.com These systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new transformations and the development of robust synthetic routes. The integration of this compound chemistry into such platforms could facilitate high-throughput experimentation and on-demand synthesis.
| Technology | Potential Benefits for this compound Chemistry | Key Features |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, integration of multiple steps. mdpi.com | Continuous processing in microreactors or packed-bed reactors. |
| Automated Synthesis | High-throughput screening, rapid reaction optimization, reproducible synthesis. rsc.org | Robotic liquid handling, in-line analytics (e.g., HPLC, MS), feedback control loops. |
Advanced In Silico Approaches for Predictive Chemistry and Materials Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For this compound, in silico methods can provide valuable insights into its structure, properties, and reactivity, guiding experimental efforts and accelerating discovery.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, predict reaction barriers, and understand the factors controlling selectivity. bath.ac.uk For instance, computational studies on the hydrolysis of acetals have provided detailed insights into the role of solvent molecules and the nature of the transition state. ic.ac.ukosti.gov
Machine Learning and Predictive Models: As more data on the reactivity of acetals becomes available, machine learning models can be trained to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. digitellinc.com These predictive tools can significantly reduce the experimental effort required to develop new applications for this compound.
Investigation of Stereoselective Syntheses and Transformations of Chiral Analogues (if applicable)
While this compound is achiral, the principles of asymmetric synthesis can be applied to the preparation of its chiral analogues. The development of stereoselective methods to introduce chirality into molecules containing the neopentyl acetal motif would be a significant advancement.
Use of Chiral Auxiliaries: A well-established strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary to control the stereochemical outcome of a reaction. wikipedia.org Chiral diols, for example, can be used to form chiral acetals, which can then undergo diastereoselective reactions.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis and transformation of acetals is a major area of research. frontiersin.org This includes the use of chiral Brønsted acids, Lewis acids, and transition metal complexes to control the stereochemistry of acetalization, as well as subsequent reactions of the acetal group. rsc.org The application of these methods to analogues of this compound could provide access to a range of enantioenriched building blocks for the synthesis of complex target molecules.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2,2-dimethoxy-4-methylpentane, and how do reaction conditions influence yield?
- Methodology :
-
Williamson Ether Synthesis : React a tertiary alkyl halide (e.g., 2-chloro-4-methylpentane) with sodium methoxide in anhydrous THF under reflux (60–80°C) for 12–24 hours. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1). Purify via fractional distillation (boiling point ~150–160°C) .
-
Alternative Route : Acid-catalyzed transetherification using 4-methylpentan-2-ol and trimethyl orthoacetate. Requires H2SO4 (1 mol%) at 80°C for 6 hours. Yields (~75%) are lower but avoid halide byproducts .
Synthesis Method Solvent Temperature Yield (%) Key Challenges Williamson Ether Synthesis THF 60–80°C 85–90 Steric hindrance at C2 Transetherification Toluene 80°C 70–75 Byproduct formation
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- ¹H NMR : Methoxy protons (δ 3.2–3.4 ppm, singlet, 6H), methyl groups (δ 0.9–1.1 ppm, multiplet for 4-methyl and branching).
- ¹³C NMR : Methoxy carbons (δ 50–55 ppm), quaternary C2 (δ 85–90 ppm).
- GC-MS : Molecular ion peak at m/z 162 (C8H18O2), fragmentation patterns confirm branching .
Advanced Research Questions
Q. How does steric hindrance at the 4-methyl group influence nucleophilic substitution reactions of this compound?
- Methodology :
- Compare reactivity with analogous linear ethers (e.g., 2,2-dimethoxypentane) in SN2 reactions with NaCN in DMSO. Use kinetic studies (monitored by IR or GC) to show reduced reaction rates (~50% slower) due to hindered backside attack .
- Computational modeling (DFT) to visualize transition-state energy barriers at C4.
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of vaporization) for this compound?
- Methodology :
- Cross-validate using differential scanning calorimetry (DSC) and static vapor-pressure measurements. Address discrepancies by standardizing purity (≥99% via GC) and calibration against NIST reference compounds .
- Apply error-analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty in historical datasets .
Q. What are the implications of this compound’s stability under oxidative conditions for its use as a solvent in high-temperature reactions?
- Methodology :
- Conduct thermogravimetric analysis (TGA) under O2/N2 atmospheres (25–300°C). Compare decomposition onset temperatures.
- Use GC-MS to identify degradation products (e.g., ketones or carboxylic acids) and propose mechanistic pathways .
Data Contradiction Analysis
- Example : Discrepancies in boiling points (reported 155–165°C) may arise from impurities or calibration errors.
Key Research Gaps
- Limited data on photochemical reactivity (e.g., UV-induced cleavage of methoxy groups).
- Computational studies needed to predict biodegradation pathways for environmental impact assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
